molecular formula C15H16N2O2S2 B2754379 2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797091-86-1

2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2754379
CAS No.: 1797091-86-1
M. Wt: 320.43
InChI Key: IQZPQFVRBAXEFF-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including a benzylthio group, a thiazol-2-yloxy group, and an azetidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed by the cyclization of appropriate amino alcohols or amino halides.

    Coupling Reactions: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.

    Final Coupling: The thiazol-2-yloxy group can be coupled with the azetidin-1-yl moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazol-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections due to its unique structural features.

    Materials Science: The compound’s functional groups can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylthio and thiazol-2-yloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.

    2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

2-(Benzylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylthio and thiazol-2-yloxy groups in conjunction with the azetidin-1-yl moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(11-20-10-12-4-2-1-3-5-12)17-8-13(9-17)19-15-16-6-7-21-15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPQFVRBAXEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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